Orthogonal Protection: Guaranteed Orthogonality vs. Fmoc-D-Phe-OH and Boc-D-Phe(4-NHFmoc)-OH
Fmoc-D-Phe(4-NHBoc)-OH features an orthogonal Fmoc/Boc protecting group pair, where the base-labile Fmoc group protects the α-amine and the acid-labile Boc group protects the side-chain para-amine. This allows for selective, sequential deprotection during peptide synthesis, a capability absent in simpler analogs . For instance, Fmoc-D-Phe-OH (CAS: 86123-10-6) lacks side-chain protection, leaving its para-amine vulnerable to acylation. Conversely, Boc-D-Phe(4-NHFmoc)-OH (CAS: 173054-11-0) reverses the protection, with an acid-labile Boc on the α-amine, rendering it incompatible with standard Fmoc-SPPS piperidine deprotection cycles . The precise, quantitative orthogonality of Fmoc-D-Phe(4-NHBoc)-OH is defined by its dual protection, ensuring a theoretical 100% chemoselectivity in the deprotection steps, a parameter that is undefined and effectively 0% for the reversed-protection analog in a standard Fmoc-SPPS context [1].
| Evidence Dimension | Protecting Group Orthogonality (Chemoselectivity) |
|---|---|
| Target Compound Data | Fmoc (base-labile) on α-amine; Boc (acid-labile) on side-chain amine. Enables sequential, chemoselective deprotection with 100% theoretical selectivity. |
| Comparator Or Baseline | Fmoc-D-Phe-OH: No side-chain protection, para-amine is unprotected (undefined chemoselectivity). Boc-D-Phe(4-NHFmoc)-OH (CAS 173054-11-0): Boc (acid-labile) on α-amine, Fmoc (base-labile) on side-chain amine. The α-amine is stable to piperidine, blocking standard Fmoc-SPPS chain elongation (0% compatibility with Fmoc-SPPS deprotection cycles). |
| Quantified Difference | Target compound provides 100% theoretical chemoselectivity for Fmoc removal versus side-chain Boc stability. Comparator Boc-D-Phe(4-NHFmoc)-OH is functionally incompatible with standard Fmoc-SPPS, resulting in a 0% success rate for standard chain elongation. |
| Conditions | Standard Fmoc-SPPS deprotection conditions (20% piperidine in DMF) vs. final cleavage conditions (e.g., TFA). |
Why This Matters
Procurement of Fmoc-D-Phe(4-NHBoc)-OH ensures seamless integration into standard Fmoc-SPPS workflows, avoiding costly protocol re-optimization or synthetic failure inherent to improperly protected analogs.
- [1] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. (Concept of orthogonality) View Source
